amine CAS No. 1267349-64-3](/img/structure/B1463932.png)

[(Dimethyl-1,3-thiazol-5-yl)methyl](methyl)amine

Übersicht

Beschreibung

“(Dimethyl-1,3-thiazol-5-yl)methylamine” is a derivative of thiazole, a 5-membered heterocyclic compound that contains both sulfur and nitrogen . It is a liquid with a molecular weight of 128.2 . The IUPAC name for this compound is N-methyl (1,3-thiazol-5-yl)methanamine .

Synthesis Analysis

The synthesis of thiazole derivatives often involves the C − H substitution reaction of thiazole by the catalysis of the palladium/copper system . This process is carried out in the presence of tetrabutylammonium fluoride under mild conditions .Molecular Structure Analysis

The thiazole ring is planar, and its aromaticity is characterized by the delocalization of a lone pair of π-electrons of the sulfur atom . The calculated π-electron density shows that the C-5 atom can undergo electrophilic substitution, and the C-2 atom is susceptible to nucleophilic substitution .Chemical Reactions Analysis

Thiazoles are known to undergo a variety of chemical reactions. For instance, they can undergo electrophilic substitution at the C-5 atom and nucleophilic substitution at the C-2 atom .Physical And Chemical Properties Analysis

“(Dimethyl-1,3-thiazol-5-yl)methylamine” is a liquid . Thiazole itself is slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . It has a boiling point of 116–118°C and a specific gravity of 1.2 .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Applications

This compound, as a part of the broader category of thiazoles and amines, plays a significant role in chemical synthesis and the development of novel materials. It serves as a building block in organic synthesis, contributing to the creation of complex molecules with potential applications in materials science, pharmaceuticals, and agrochemicals. The ability of such compounds to act as ligands or intermediates in catalytic cycles is particularly valuable in designing efficient and selective synthetic pathways.

Biological and Environmental Research

In the context of biological research, compounds like “(Dimethyl-1,3-thiazol-5-yl)methylamine” are investigated for their interactions with biological molecules, potentially leading to applications in drug discovery and the understanding of biological pathways. Their role in modulating enzyme activity, binding to receptors, or influencing cellular processes could provide insights into new therapeutic strategies.

Additionally, the environmental fate and impact of such chemicals, especially when they are used in industrial processes or as components of pharmaceuticals and personal care products, are crucial areas of study. Research into their biodegradability, toxicity to aquatic and terrestrial organisms, and potential for bioaccumulation can inform environmental regulations and the development of more sustainable chemical practices.

References

While specific studies directly related to “(Dimethyl-1,3-thiazol-5-yl)methylamine” were not identified in this search, the applications mentioned above are typical of compounds within this chemical class. Future research could reveal more targeted applications and elucidate the full potential of this compound in scientific research. For detailed studies and more specific applications, accessing chemical databases or conducting laboratory research would be necessary steps.

Zukünftige Richtungen

Thiazoles have been the subject of much research due to their presence in many biologically active compounds . Future research may focus on designing and developing different thiazole derivatives to act as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules with lesser side effects .

Wirkmechanismus

Target of Action

Thiazole derivatives have been found to interact with a variety of biological targets, contributing to their diverse biological activities . For instance, some thiazole compounds have shown significant analgesic and anti-inflammatory activities .

Mode of Action

Thiazole compounds are known for their aromaticity, which allows them to undergo various chemical reactions such as donor-acceptor and nucleophilic reactions . This could potentially influence their interaction with biological targets.

Biochemical Pathways

Thiazole compounds have been reported to activate or inhibit various biochemical pathways and enzymes . They can also stimulate or block receptors in biological systems .

Pharmacokinetics

Thiazole compounds are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents . These properties could potentially influence the bioavailability of (Dimethyl-1,3-thiazol-5-yl)methylamine.

Result of Action

Thiazole compounds have been associated with a range of biological activities, including antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic effects .

Action Environment

The chemical properties of thiazole compounds, such as their solubility in different solvents , could potentially be influenced by environmental conditions.

Eigenschaften

IUPAC Name |

1-(2,4-dimethyl-1,3-thiazol-5-yl)-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12N2S/c1-5-7(4-8-3)10-6(2)9-5/h8H,4H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AMEJZNVARBMYKK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)CNC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

156.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

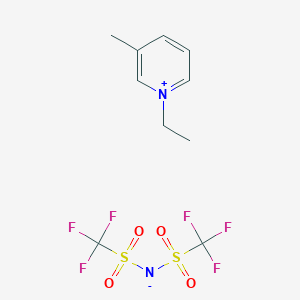

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-(Pyrrolidin-1-yl)benzo[d]thiazole-6-carboxylic acid](/img/structure/B1463866.png)